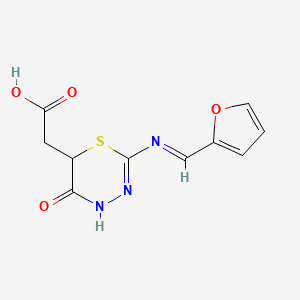
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid is a complex organic compound that features a furan ring, a thiadiazine ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid typically involves the following steps:
Formation of the Furan-2-ylmethylene Intermediate: This step involves the reaction of furan-2-carbaldehyde with an amine to form the furan-2-ylmethylene intermediate.
Cyclization to Form the Thiadiazine Ring: The intermediate then undergoes cyclization with a thiourea derivative to form the 1,3,4-thiadiazine ring.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a reaction with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Esters or amides
科学研究应用
Chemistry
In chemistry, (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress or inflammation is a factor.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the thiadiazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and thiadiazine rings, along with the acetic acid moiety, allows for a wide range of applications and interactions that are not possible with other similar compounds.
属性
IUPAC Name |
2-[2-[(E)-furan-2-ylmethylideneamino]-5-oxo-4H-1,3,4-thiadiazin-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c14-8(15)4-7-9(16)12-13-10(18-7)11-5-6-2-1-3-17-6/h1-3,5,7H,4H2,(H,12,16)(H,14,15)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBMAPFVTVJYSY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NC2=NNC(=O)C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/C2=NNC(=O)C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
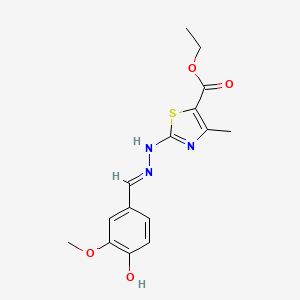
![2-amino-N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7738017.png)
![2-Amino-N'-[(1Z)-(4-methoxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7738033.png)
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7738039.png)
![1-Methyl-3-[(2-thienylmethylene)amino]thiourea](/img/structure/B7738041.png)
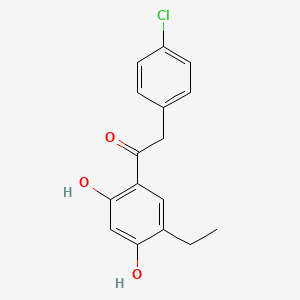
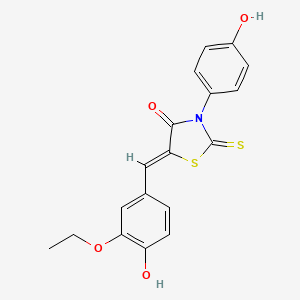
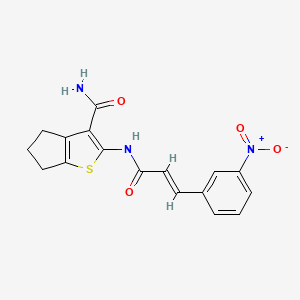
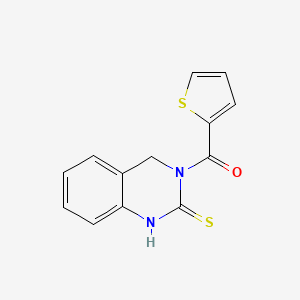
![2-(3,5-dimethylphenoxy)-N-[(2-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B7738097.png)
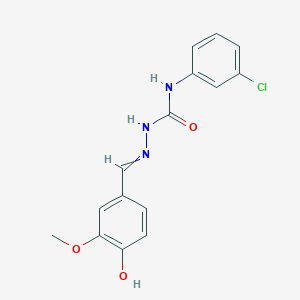
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B7738105.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7738113.png)
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7738116.png)
